molecular formula C19H21N3O2S B2702446 N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 941938-90-5

N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2702446
CAS No.: 941938-90-5
M. Wt: 355.46
InChI Key: ZVLQKACVHXXYBN-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential anticonvulsant properties and has been studied for its effects on neurological disorders such as epilepsy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide typically involves the alkylation of corresponding amines with alkylating reagents. For instance, the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines can yield the desired compound . The reaction conditions often include the use of solvents such as chloroform and catalysts like potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium methoxide for nucleophilic substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines. Substitution reactions can result in various substituted phenyl derivatives .

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-25-17-10-6-5-9-16(17)20-18(23)19(24)22-13-11-21(12-14-22)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLQKACVHXXYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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